N-cyclopentyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Overview
Description
N-cyclopentyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.14264148 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Design and Synthesis of Therapeutic Agents
N-cyclopentyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide derivatives are explored for their pharmacological applications, particularly as part of compounds designed to inhibit specific proteins or pathways implicated in diseases. For example, the design, synthesis, and pharmacological evaluation of 1,3,4-oxadiazole derivatives as Collapsin response mediator protein 1 (CRMP 1) inhibitors have shown promising results against small lung cancer, highlighting the compound's role in cancer therapy research (Panchal, Rajput, & Patel, 2020).
Anticancer Activity
1,3,4-Oxadiazole and pyrazole novel derivatives, including the chemical structure of interest, have been computationally and pharmacologically evaluated for their tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research indicates the compound's potential in developing new therapeutic agents with specific anticancer properties (Faheem, 2018).
Kinetic Studies
The compound's structure has also been involved in studies focusing on the kinetics of reactions, such as the base-catalysed hydrolysis and cyclisation of substituted acetamide and benzamide O-(Phenoxycarbonyl)oximes. These studies provide insights into the compound's stability and reactivity, essential for developing new drugs (Mindl, Kaválek, Straková, & Štěrba, 1999).
Molecular Docking and Antimicrobial Activity
The synthesis and characterization of novel derivatives, including this compound, have been performed to explore their potential as anti-inflammatory agents. Additionally, molecular docking studies help understand how these compounds interact with biological targets, offering a pathway to designing more effective therapeutic agents (Ilango, Valentina, Umarani, & Kumar, 2009).
Properties
IUPAC Name |
N-cyclopentyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-11-17-16(22-19-11)13-8-4-5-9-14(13)21-10-15(20)18-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLFLUHOGNIXTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2OCC(=O)NC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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